2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-7-5-14(22)6-8-16)19(17)20(32)29(28-12)11-18(31)27-15-4-2-3-13(9-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESCTJUCCTUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : The initial step involves constructing the pyrazolo[3,4-d]pyridazin structure.
- Functionalization : Introduction of the fluorophenyl and trifluoromethylphenyl groups is performed under specific reaction conditions to ensure high yield and purity.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The biological activities of this compound suggest potential applications in drug discovery. Studies have indicated that it may exhibit:
- Anticancer Activity : Research has shown that compounds related to the pyrazolo[3,4-d]pyridazin structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
Potential therapeutic applications include:
- Antiviral Properties : Preliminary studies indicate that derivatives exhibit antiviral activity by targeting viral enzymes essential for replication.
- Enzyme Inhibition : The compound can inhibit kinases involved in critical signaling pathways, potentially altering cell survival rates.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of pyrazolo[3,4-d]pyridazin derivatives. Results indicated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and G2/M phase cell cycle arrest.
Case Study 2: Antiviral Properties
Research on antiviral activity demonstrated that certain derivatives significantly inhibited viral replication in vitro. For example, a related compound showed a four-fold increase in potency against Murine Hepatitis Virus (MHV) compared to standard antiviral agents.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Implications
- Solubility : The pyridazine core (Compound B) may offer better aqueous solubility than pyrazolo-pyridazine systems but with reduced target affinity.
Biological Activity
The compound 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a complex pyrazolo[3,4-d]pyridazin structure, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structural Features
The compound's structure includes:
- A pyrazolo[3,4-d]pyridazin core, recognized for its bioactive properties.
- A 4-fluorophenyl substituent that may enhance biological interactions.
- An N-[3-(trifluoromethyl)phenyl] acetamide group that contributes to its chemical reactivity and potential therapeutic effects.
The biological activity of this compound likely arises from its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Inhibition or activation of enzymatic pathways : The compound may modulate the activity of various enzymes involved in metabolic processes.
- Signal transduction modulation : It could influence signaling pathways that regulate gene expression and cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- Compounds within the pyrazolo family have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to our compound exhibited IC50 values in the micromolar range against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 | 49.85 |
| Example 2 | MCF-7 | 0.46 |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives possess anti-inflammatory properties:
- Compounds similar to the target molecule have been reported to inhibit pro-inflammatory cytokines and modulate immune responses .
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties:
- Pyrazole derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the core structure can enhance efficacy against pathogens .
Case Studies
- Antitumor Screening : In a study by Xia et al., pyrazole derivatives were screened for their ability to induce apoptosis in cancer cells. The results showed promising antitumor activity with significant growth inhibition .
- Inflammation Models : In vitro assays conducted on pyrazole derivatives indicated a reduction in inflammatory markers in macrophage cell lines, supporting their potential as anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyridazine core via cyclocondensation of hydrazine derivatives with diketones. Key steps include:
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Acylation : Introduce the acetamide moiety via coupling agents like EDCI or HOBt in dichloromethane .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) . Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can structural ambiguities in the final product be resolved?
Methodological approaches include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl group integration at δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolve stereochemical uncertainties in the pyridazine core .
- Mass spectrometry (HRMS) : Validate molecular formula (C₂₂H₁₇F₄N₅O₂) and detect impurities .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, given the pyridazine scaffold’s ATP-mimetic properties .
- Apoptosis markers : Western blot for caspase-3/9 activation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Advanced strategies include:
- Molecular docking (AutoDock Vina) : Screen against crystallographic protein targets (e.g., PARP-1 or EGFR) to predict binding modes .
- QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity using Hammett constants .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to address contradictions in biological data between this compound and its analogs?
Example: If analog A (with 4-methylphenyl) shows higher cytotoxicity than analog B (3-trifluoromethylphenyl), analyze:
- Steric effects : Molecular dynamics to compare binding pocket occupancy .
- Metabolic stability : LC-MS to quantify hepatic microsome degradation rates .
- Solubility : Measure logP (shake-flask method) to assess bioavailability differences .
| Analog | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| A | 4-methylphenyl | 1.2 ± 0.3 | 3.8 |
| B | 3-CF₃-phenyl | 5.6 ± 1.1 | 4.5 |
| Table: Hypothetical structure-activity data highlighting substituent effects . |
Q. What methodologies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ/kₐ) using purified recombinant proteins .
- CRISPR-Cas9 knockouts : Compare activity in wild-type vs. target gene-deficient cell lines .
Methodological Challenges and Solutions
Q. How to optimize reaction yields when scaling up synthesis?
- DoE (Design of Experiments) : Use factorial designs to test solvent ratios (e.g., DCM:MeOH) and catalyst loadings .
- Flow chemistry : Improve reproducibility for exothermic steps (e.g., acylation) .
- In-line analytics (FTIR probes) : Monitor intermediates in real-time to minimize byproducts .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome profiling (KinomeScan) : Screen against 468 kinases to identify selectivity .
- Metabolomics (LC-MS/MS) : Detect pathway perturbations (e.g., glycolysis, TCA cycle) .
- Dose-response synergy assays : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
